molecular formula C9H9BrClN3 B11850179 (5-Bromoquinazolin-8-yl)methanamine hydrochloride

(5-Bromoquinazolin-8-yl)methanamine hydrochloride

Cat. No.: B11850179
M. Wt: 274.54 g/mol
InChI Key: MEEBDJUQVOSRRY-UHFFFAOYSA-N
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Description

(5-Bromoquinazolin-8-yl)methanamine hydrochloride is a halogenated quinazoline derivative with a methanamine substituent at the 8-position and a bromine atom at the 5-position of the heteroaromatic ring.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

(5-bromoquinazolin-8-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H

InChI Key

MEEBDJUQVOSRRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1CN)Br.Cl

Origin of Product

United States

Preparation Methods

Initial Quinazoline Core Formation

The quinazoline backbone is synthesized via cyclization of o-aminobenzylamine with carbonyl derivatives. For example:

  • Step 1 : Reaction of 5-bromo-2-methylaniline with glycerol in 75% sulfuric acid and catalytic NaI at 140–145°C for 12 hours yields 5-bromo-8-methylquinoline (86% yield).

  • Step 2 : Bromination of the methyl group using N-bromosuccinimide (NBS) and AIBN in 1,2-dichloroethane (DCE) at 80–85°C produces 5-bromo-8-(dibromomethyl)quinoline (80% yield).

Functionalization to Methanamine

  • Step 3 : Hydrolysis of the dibromomethyl intermediate with NaI in acetonitrile/water at 80–85°C yields 5-bromoquinoline-8-carbaldehyde (72.4% yield).

  • Step 4 : Reductive amination of the aldehyde using ammonium formate and Pd/C in methanol converts the aldehyde to the methanamine group, followed by HCl treatment to form the hydrochloride salt.

Key Data :

StepReactantsConditionsYield
15-Bromo-2-methylaniline, glycerolH₂SO₄, NaI, 140°C86%
25-Bromo-8-methylquinoline, NBSDCE, AIBN, 80°C80%
35-Bromo-8-(dibromomethyl)quinoline, NaICH₃CN/H₂O, 80°C72.4%
45-Bromoquinoline-8-carbaldehyde, NH₄COOHPd/C, MeOH45–53%

One-Pot Microwave-Assisted Synthesis

Direct Cyclization and Bromination

A patent (CN115073369A) describes a streamlined approach using microwave irradiation:

  • Reactants : 5-Bromoisatin, ammonium formate, and absolute methanol.

  • Conditions : Microwave heating at 160°C for 1 hour under Pd catalysis.

  • Outcome : Direct formation of the quinazoline core with simultaneous introduction of the methanamine group, yielding the hydrochloride salt after acid treatment (45% yield).

Advantages :

  • Reduced reaction time (1 hour vs. 12–24 hours for traditional methods).

  • Eliminates intermediate purification steps.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

  • Substrate : 5-Bromoquinazolin-8-yl chloride.

  • Reagents : Methanamine, Pd(OAc)₂, Xantphos, Cs₂CO₃.

  • Conditions : Toluene, 110°C, 24 hours.

  • Yield : 68–75% after HCl salt formation.

Mechanistic Insight :
The palladium catalyst facilitates C-N bond formation between the brominated quinazoline and methanamine, with Cs₂CO₃ acting as a base to deprotonate the amine.

Alternative Routes via Thiourea Intermediates

Thiourea Formation and Cyclization

  • Step 1 : Condensation of 6-bromoanthranilic acid with thiourea derivatives.

  • Step 2 : Cyclization using ZnCl₂ in ethanol under reflux to form the quinazoline core.

  • Step 3 : Amination with methylamine and subsequent HCl treatment.

Yield : 50–60% overall.

Comparative Analysis of Methods

MethodKey StepsYieldScalabilityCost
Multi-StepCyclization, bromination, reductive amination45–72%HighModerate
MicrowaveOne-pot Pd-catalyzed synthesis45%ModerateLow
Cross-CouplingBuchwald-Hartwig amination68–75%HighHigh
Thiourea RouteCyclization with ZnCl₂50–60%LowLow

Optimized Recommendation :
The multi-step synthesis (Section 2) balances yield (72.4%) and scalability, making it suitable for industrial applications. For rapid small-scale synthesis, the microwave method (Section 3) is preferred despite lower yields.

Challenges and Solutions

Bromination Selectivity

  • Issue : Unwanted di-bromination at adjacent positions.

  • Solution : Use of NBS/AIBN under controlled temperatures (80–85°C) ensures mono-bromination.

Amine Stability

  • Issue : Degradation of methanamine during HCl salt formation.

  • Solution : Low-temperature (0–10°C) acidification with HCl gas minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Condensation Reactions: The methanamine group can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinazolines.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity:
(5-Bromoquinazolin-8-yl)methanamine hydrochloride is being investigated as a lead compound in drug discovery, especially for cancer treatment. Compounds with similar quinazoline derivatives have shown promising results in inhibiting kinases involved in cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can inhibit various kinases critical for tumor growth and survival, suggesting that this compound may possess similar properties.

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its ability to interact with biological membranes enhances its potential as an antimicrobial agent. The compound's structure allows it to disrupt microbial cell functions, which is essential for developing new antibiotics.

Synthesis and Structural Analogues

The synthesis of this compound typically involves several chemical reactions that allow for the modification of the quinazoline core to enhance biological activity. The following table summarizes some structural analogues and their unique properties:

Compound NameStructure FeaturesUnique Properties
2-MethylquinazolineMethyl group at position 2Exhibits distinct antibacterial properties
4-(Aminomethyl)quinazolineAminomethyl group at position 4Stronger inhibition of certain kinases
QuinazolineBase structure without substitutionsServes as a precursor for various derivatives

This compound stands out due to its bromination, which enhances reactivity and potential biological interactions compared to these similar compounds.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Cytotoxicity: Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7). The IC50 values indicate its potential effectiveness as a therapeutic agent against these cancers .
  • Antimicrobial Testing: Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial properties .

Mechanism of Action

The mechanism of action of (5-Bromoquinazolin-8-yl)methanamine hydrochloride in biological systems involves its interaction with molecular targets such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to active sites, influencing the compound’s efficacy and specificity. The quinazoline core can interact with various pathways, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Quinoline Derivatives

5-Bromoquinolin-8-amine hydrochloride (CAS: Apollo Scientific OR451420) shares a brominated aromatic system and an amine group at the 8-position but differs in the core structure (quinoline vs. quinazoline). Key differences include:

  • Core Structure: Quinoline has one nitrogen atom in its bicyclic system, whereas quinazoline has two.
  • Molecular Weight: The quinoline analog has a molecular formula of C₉H₈BrClN₂ (≈280.5 g/mol), slightly lighter than the quinazoline derivative.
  • Applications: Quinoline derivatives are often explored as antimicrobial agents, while quinazolines are prioritized in oncology research .

Thiazole Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0) and its analogs feature a thiazole ring substituted with chlorophenyl and methanamine groups :

  • Structural Differences : The thiazole ring lacks the fused bicyclic system of quinazoline, reducing aromaticity and planarity.
  • Physicochemical Properties :
    • Molecular weight: 261.17 g/mol (C₁₀H₉ClN₂S·HCl).
    • Melting point: 268°C , higher than typical quinazoline derivatives, likely due to stronger intermolecular interactions in the crystalline state .
  • Bioactivity : Thiazole derivatives are often used in antifungal and antiviral research, contrasting with quinazoline’s kinase-targeting roles .

Furan and Benzothiophene Derivatives

Compounds like furan-2-yl methanamine hydrochloride and benzo[b]thiophen-2-yl methanamine hydrochloride () highlight the impact of heterocycle choice:

  • Electronic Effects : Furan’s oxygen atom vs. benzothiophene’s sulfur atom alters electron density and metabolic stability.
  • NMR Profiles :
    • Furan derivatives show distinct ¹H NMR shifts (e.g., 2m: δ 8.35 ppm in DMSO-d₆) compared to quinazolines, which typically exhibit downfield shifts for aromatic protons (δ 7.5–9.0 ppm) .

Data Table: Key Comparative Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Primary Applications
(5-Bromoquinazolin-8-yl)methanamine HCl Quinazoline ~C₁₀H₁₀BrClN₃ ~300–320 Not reported Kinase inhibition, oncology
5-Bromoquinolin-8-amine HCl Quinoline C₉H₈BrClN₂ 280.5 Not reported Antimicrobial research
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole C₁₀H₉ClN₂S·HCl 261.17 268 Antifungal agents
Furan-2-yl methanamine HCl Furan C₅H₈ClNO 133.57 Not reported Chemical synthesis

Research Findings and Implications

  • Electronic Properties: The bromine atom in (5-bromoquinazolin-8-yl)methanamine hydrochloride likely enhances electrophilicity compared to non-halogenated analogs, improving target binding .
  • Solubility: Methanamine hydrochloride salts generally exhibit higher aqueous solubility than non-ionic analogs, critical for bioavailability .
  • Regulatory Status: Compounds like 5-bromoquinolin-8-amine hydrochloride are listed in regulatory inventories (e.g., TSCA, PICCS), suggesting established safety profiles .

Biological Activity

(5-Bromoquinazolin-8-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves bromination of quinazoline derivatives followed by amination reactions. The presence of the bromine atom at the 5-position and the amine group at the 8-position are crucial for its biological activity. This compound can be represented by the chemical formula C9H8BrN3C_9H_8BrN_3 with a molecular weight of approximately 232.08 g/mol .

PropertyValue
Molecular FormulaC9H8BrN3
Molecular Weight232.08 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival . The compound's mechanism involves binding to these enzymes, leading to altered enzymatic activity and subsequent biological effects.

Key Mechanisms Identified

  • Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which play significant roles in cancer progression .
  • Antimicrobial Activity : It has been evaluated for its effectiveness against bacterial strains, including Mycobacterium tuberculosis, demonstrating promising results .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), melanoma (UACC-62), and renal cancer (TK-10) cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF-714.96
UACC-6222.48
TK-10Not reportedN/A

Antimicrobial Activity

The compound has also been tested against Mycobacterium tuberculosis, where it showed significant growth inhibition. In a high-throughput screening, it was found that certain derivatives had an IC90 value indicating effective inhibition of bacterial growth at low concentrations .

Table 3: Antimicrobial Efficacy

CompoundMIC (μM)Target Organism
This compound20Mycobacterium tuberculosis

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinazoline derivatives. Modifications at different positions on the quinazoline ring can significantly influence both potency and selectivity against various targets.

Key Findings

  • Bromine Substitution : The presence of bromine at position 5 enhances interaction with kinase targets compared to non-brominated analogs .
  • Amino Group Influence : The amine group at position 8 is critical for maintaining cytotoxicity against cancer cell lines .

Study on Anticancer Properties

In a study published by MDPI, researchers synthesized various derivatives of quinazoline and evaluated their anticancer activity. The results indicated that modifications leading to increased hydrophilicity improved cellular uptake and enhanced cytotoxicity against cancer cells .

Study on Antimicrobial Efficacy

Another significant study focused on testing the antimicrobial properties against Mycobacterium tuberculosis. The findings suggested that derivatives with increased lipophilicity exhibited better membrane penetration, thus increasing their efficacy .

Q & A

Basic: How can the synthetic route for (5-Bromoquinazolin-8-yl)methanamine hydrochloride be optimized to enhance yield and purity?

Answer:
Optimization should focus on reaction parameters such as solvent selection (polar aprotic solvents like DMF may improve solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of brominated quinazoline precursors. Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) can isolate the hydrochloride salt. Monitoring intermediate purity using TLC or HPLC (C18 column, UV detection at 254 nm) ensures minimal byproducts .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 to confirm the quinazoline scaffold, bromine substitution, and methanamine proton signals (δ 3.8–4.2 ppm for -CH2_2-NH2_2).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+^+ for C10_{10}H10_{10}BrN3_3·HCl).
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect degradation products .

Advanced: How should researchers address contradictory bioactivity data in enzyme inhibition studies involving this compound?

Answer:
Discrepancies may arise from variations in hydration states (anhydrous vs. monohydrate), assay conditions (pH, ionic strength), or enzyme isoforms. To resolve:

Hydration Analysis : Use thermogravimetric analysis (TGA) or Karl Fischer titration to quantify water content .

Assay Standardization : Pre-equilibrate the compound in assay buffers and validate enzyme activity with positive controls (e.g., known LOXL2 inhibitors for comparative IC50_{50} determination) .

Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphism .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Periodic stability testing via HPLC and moisture analysis (Karl Fischer) is advised to detect hydrolysis or oxidation. Avoid freeze-thaw cycles, as recrystallization may alter particle size and solubility .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition pathways?

Answer:

Kinase Profiling : Screen against a panel of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays.

Binding Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}).

Cellular Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.

Structural Modeling : Dock the compound into kinase active sites (e.g., AutoDock Vina) to predict binding motifs and guide mutagenesis studies .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound with amine oxidases?

Answer:

  • Molecular Docking : Use Schrödinger Maestro or GOLD to model interactions with LOXL2 or MAO-B active sites, focusing on bromine’s halogen bonding and methanamine’s hydrogen bonding potential.
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories in explicit solvent) to assess conformational flexibility.
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from key residues .

Basic: How can researchers confirm the absence of hydrates or solvates in synthesized batches?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss between 25–200°C; a sharp decline >150°C indicates dehydration.
  • Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns with anhydrous reference standards.
  • Karl Fischer Titration : Quantify residual water content (<0.5% w/w) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Answer:

Strict Synthetic Protocols : Document reaction parameters (e.g., cooling rates, stirring times) to ensure reproducibility.

Quality Control : Implement orthogonal analytical methods (NMR, HPLC-MS) for each batch.

Bioactivity Normalization : Express activity data relative to a reference standard (e.g., IC50_{50} ratios) to account for minor purity differences .

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